Technical Guide: 1-(3-Fluorophenyl)cyclobutanecarboxylic acid
Technical Guide: 1-(3-Fluorophenyl)cyclobutanecarboxylic acid
CAS Number: 179411-84-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. The document details its physicochemical properties, outlines a potential synthetic pathway with experimental protocols, and discusses its anticipated biological significance based on structurally related compounds.
Chemical and Physical Properties
1-(3-Fluorophenyl)cyclobutanecarboxylic acid is a solid organic compound. Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 179411-84-8 | [Internal Data] |
| Molecular Formula | C₁₁H₁₁FO₂ | [Internal Data] |
| Molecular Weight | 194.20 g/mol | [Internal Data] |
| Appearance | Solid | [Internal Data] |
| Purity | ≥90% | [1] |
| Isomeric SMILES | C1CC(C1)(C2=CC(=CC=C2)F)C(=O)O | [1] |
| InChI Key | AHZJCDUFTPVPFM-UHFFFAOYSA-N | [Internal Data] |
Synthetic Pathway and Experimental Protocols
A plausible and efficient synthetic route to 1-(3-Fluorophenyl)cyclobutanecarboxylic acid involves a two-step process starting from commercially available materials. The key steps are the formation of the nitrile precursor followed by its hydrolysis.
Experimental Workflow
Caption: A two-step synthesis of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid.
Step 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile (CAS: 179411-83-7)
This step involves the alkylation of 3-fluorophenylacetonitrile with 1,3-dibromopropane under phase-transfer catalysis conditions.
Materials:
-
3-Fluorophenylacetonitrile
-
1,3-Dibromopropane
-
Sodium hydroxide (50% aqueous solution)
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Tetrabutylammonium bromide (TBAB)
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Toluene
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Water
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexanes
Procedure:
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To a stirred solution of 3-fluorophenylacetonitrile (1 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in toluene, add a 50% aqueous solution of sodium hydroxide (5 equivalents).
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Heat the mixture to 60°C and add 1,3-dibromopropane (1.2 equivalents) dropwise over 30 minutes.
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Maintain the reaction at 60°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction to room temperature and add water.
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Separate the organic layer and extract the aqueous layer with toluene.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude 1-(3-fluorophenyl)cyclobutanecarbonitrile by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile to 1-(3-Fluorophenyl)cyclobutanecarboxylic acid
The nitrile intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[2][3][4][5][6] Both methods are effective, and the choice depends on the desired workup and potential for side reactions.
Acid-Catalyzed Hydrolysis Protocol:
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Suspend 1-(3-fluorophenyl)cyclobutanecarbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).[4][5]
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the carboxylic acid.
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Collect the solid product by filtration.
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Wash the solid with cold water and dry under vacuum to yield 1-(3-fluorophenyl)cyclobutanecarboxylic acid.
Base-Catalyzed Hydrolysis Protocol:
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Dissolve 1-(3-fluorophenyl)cyclobutanecarbonitrile (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 6 M) to the mixture.[4]
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Heat the solution to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
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Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Potential Biological Activity and Signaling Pathways
While specific biological data for 1-(3-Fluorophenyl)cyclobutanecarboxylic acid is not extensively available in public literature, its structural motifs suggest potential applications in drug discovery. Structurally similar compounds, such as (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, have been investigated for their potential as anti-inflammatory agents and analgesics.[7] It is hypothesized that these compounds may interact with inflammatory pathways or pain receptors.[7]
For instance, some cyclobutane-containing compounds have shown interactions with cannabinoid receptors, which are integral to pain modulation and inflammation.[7] The fluorophenyl group is a common feature in many bioactive molecules and can influence properties such as metabolic stability and binding affinity to biological targets.
Hypothesized Signaling Pathway Involvement
Based on the activity of related compounds, a potential mechanism of action could involve the modulation of inflammatory signaling cascades.
Caption: Hypothesized inhibitory effect on a pro-inflammatory signaling pathway.
Conclusion
1-(3-Fluorophenyl)cyclobutanecarboxylic acid is a valuable synthetic intermediate with significant potential in medicinal chemistry. The synthetic route via its nitrile precursor is a robust and scalable method. While further biological evaluation is required, the structural characteristics of this compound make it a promising candidate for the development of novel therapeutics, particularly in the areas of inflammation and pain management. Researchers are encouraged to explore its biological activities and potential mechanisms of action.
References
- 1. cenmed.com [cenmed.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 7. Buy (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid [smolecule.com]

